(2-(2-Isoindolyl)ethyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67227-00-3 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(2-isoindol-2-ylethyl)guanidine |
InChI |
InChI=1S/C11H14N4/c12-11(13)14-5-6-15-7-9-3-1-2-4-10(9)8-15/h1-4,7-8H,5-6H2,(H4,12,13,14) |
InChI Key |
PVHCELIAMKSOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C=C2C=C1)CCN=C(N)N |
Origin of Product |
United States |
Contextualization Within Guanidine and Isoindole Chemical Space
The guanidine (B92328) group, with its characteristic HNC(NH2)2 formula, is a highly basic functional group due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.orgnih.gov This high basicity and ability to form multiple hydrogen bonds are key to its prevalence in a wide array of biologically active natural products and synthetic drugs. nih.govjocpr.com Guanidine and its derivatives are integral components in molecules with applications ranging from antidiabetic agents to antimicrobial and anti-inflammatory drugs. jocpr.comresearchgate.net
The isoindole moiety, a bicyclic aromatic heterocycle, represents another area of intense chemical interest. Isoindoles and their derivatives are known for their unique electronic properties and have been investigated for their roles in cycloaddition reactions and as building blocks in the synthesis of more complex polycyclic structures. nih.govnih.gov The fusion of a guanidine tail to an isoindole head in (2-(2-Isoindolyl)ethyl)guanidine creates a molecule with a distinct chemical personality, combining the strong basicity and hydrogen-bonding capacity of the guanidine group with the aromatic and reactive nature of the isoindole scaffold.
Historical Development and Initial Research Trajectories Pertaining to 2 2 Isoindolyl Ethyl Guanidine Analogues
The journey towards the investigation of (2-(2-Isoindolyl)ethyl)guanidine analogues can be traced through the independent yet converging research paths of guanidine (B92328) and isoindole chemistry. The isolation of guanidine in 1861 from guano marked the beginning of extensive exploration into its derivatives. wikipedia.org Early research in the 20th century led to the discovery of the antidiabetic properties of certain guanidine compounds. jocpr.com
The synthesis of guanidinopyrimidine derivatives and the investigation of their biological activities have been a subject of study since the mid-20th century. kyushu-u.ac.jp Researchers have explored the combination of the guanidino group with various heterocyclic systems, driven by the quest for new therapeutic agents. kyushu-u.ac.jp For instance, the synthesis of thiazolylindolequinones, analogues of the natural product BE 10988, highlights the interest in combining indole-like structures with other functional groups to modulate biological activity. nih.gov
More recently, the synthesis of the first guanidine-substituted isoindole marked a significant milestone, opening the door for the exploration of a new class of compounds, including this compound and its analogues. nih.govnih.gov This development was a logical progression from the established importance of both guanidine and isoindole moieties in medicinal chemistry.
Rationale for Advanced Academic Inquiry into the 2 2 Isoindolyl Ethyl Guanidine Scaffold
The primary driver for the academic investigation of the (2-(2-Isoindolyl)ethyl)guanidine scaffold is the potential for discovering novel biological activities. The guanidine (B92328) group is a well-established pharmacophore, known to interact with various biological targets. jocpr.comnih.gov Its incorporation into different molecular frameworks is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties.
The isoindole component of the molecule is not merely a passive carrier for the guanidine group. Its aromatic nature and potential for π-π stacking interactions can contribute to binding with biological macromolecules. Furthermore, the ethyl linker between the two moieties provides conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into binding pockets of enzymes or receptors.
The exploration of this scaffold is also fueled by a fundamental interest in understanding how the electronic and steric properties of the isoindole ring influence the basicity and reactivity of the guanidine group, and vice versa. This knowledge is crucial for the rational design of new molecules with tailored properties.
Overview of Multidisciplinary Research Approaches Applied to 2 2 Isoindolyl Ethyl Guanidine
Retrosynthetic Analysis of the this compound Molecular Architecture
A retrosynthetic analysis of this compound (1) suggests a disconnection of the guanidine group and the isoindole ring. The most logical disconnection is at the C-N bond between the ethyl chain and the guanidine nitrogen, leading to the key precursor, 2-(isoindolin-2-yl)ethan-1-amine (2), and a suitable guanidinylating agent. This approach is favorable as it allows for the late-stage introduction of the highly basic and potentially reactive guanidine moiety.
Further disconnection of the precursor amine (2) at the N-benzyl-type bond of the isoindole ring reveals o-phthalaldehyde (B127526) (3) and ethanolamine (B43304) (4) as plausible starting materials. This strategy relies on the well-established condensation reaction between primary amines and o-phthalaldehyde to form the isoindole core.

Precursor Synthesis and Functional Group Introduction for this compound
The primary precursor for the synthesis of this compound is 2-(isoindolin-2-yl)ethan-1-amine. A proposed synthesis for this intermediate commences with the reaction of o-phthalaldehyde with ethanolamine. This reaction typically proceeds under mild conditions to form the corresponding isoindole derivative. nih.govnih.govacs.orgescholarship.orgresearchgate.net The hydroxyl group of the resulting 2-(isoindolin-2-yl)ethanol would then need to be converted into a primary amine.
A standard method for this transformation involves a two-step process: conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). Subsequent reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4), would yield the desired 2-(isoindolin-2-yl)ethan-1-amine.
An alternative approach for the synthesis of the isoindole precursor could involve the reaction of phthalic anhydride (B1165640) with ethanolamine to form N-(2-hydroxyethyl)phthalimide. The phthalimide (B116566) group can then be reduced to the isoindoline (B1297411).
Guanidine Moiety Formation in this compound Synthesis
The introduction of the guanidine group is a critical step in the synthesis. Due to the high basicity and potential for side reactions, this transformation is often carried out using protected guanidinylating agents on a primary amine precursor. nih.gov
Guanidinylation Reactions Employing Protected Guanidine Reagents
A widely employed strategy for the guanidinylation of primary amines involves the use of N,N'-diprotected guanidinylating reagents. The use of tert-butoxycarbonyl (Boc) protecting groups is common, leading to reagents such as N,N'-di-Boc-N''-triflylguanidine or N,N'-di-Boc-1H-pyrazole-1-carboxamidine. nih.govorgsyn.orgtcichemicals.com These reagents react with the primary amine under basic conditions to afford the protected guanidine derivative. The Boc groups can then be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final guanidine.
Several reagents have been developed for the efficient conversion of amines to protected guanidines, each with its own advantages in terms of reactivity and reaction conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org
Table 1: Comparison of Common Guanidinylation Reagents
| Reagent | Activating Agent | Solvent | Base | Reaction Conditions | Yield | Ref |
| N,N'-di-Boc-thiourea | Cyanuric chloride (TCT) | THF | N-methylmorpholine (NMM), DMAP (cat.) | 0 °C to reflux | Up to 95% | organic-chemistry.orgthieme-connect.com |
| N,N'-di-Boc-guanidine | Triflic anhydride | Dichloromethane | Triethylamine | -78 °C to -20 °C | 90% | orgsyn.org |
| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | - | Chloroform | - | Room Temperature | 62-86% | mdpi.com |
| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | - | - | DMAP | - | High | organic-chemistry.org |
Alternative Approaches for Guanidine Formation in the this compound Context
While the use of protected guanidine reagents is the most common and generally the highest-yielding method, other approaches for guanidine synthesis exist. One such method involves the reaction of a primary amine with cyanamide (B42294). organic-chemistry.org This reaction is typically catalyzed by an acid and may require harsher conditions. Another alternative is the use of S-methylisothiourea, which can react with amines to form guanidines. researchgate.net However, these methods may be less suitable for complex molecules due to potential side reactions and lower yields.
Isoindole Ring System Assembly in this compound Synthesis
The formation of the isoindole ring is a key step in the synthesis of the precursor amine. The most direct method involves the condensation of a primary amine with o-phthalaldehyde.
Cyclization Reactions for Isoindole Scaffold Elaboration
The reaction between o-phthalaldehyde and a primary amine, such as ethanolamine, in the presence of a thiol is a well-established method for the formation of fluorescent isoindole derivatives. nih.govnih.govescholarship.org The mechanism is believed to involve the initial formation of an imine, followed by cyclization. nih.gov For the synthesis of the stable isoindoline ring, a subsequent reduction step would be necessary.
Recent developments in synthetic methodology have provided various routes to isoindolinones and related structures, which could be adapted for the synthesis of the isoindoline core. mdpi.comnih.govorganic-chemistry.org For instance, reductive amination of 2-carboxybenzaldehyde (B143210) with a primary amine in the presence of a suitable catalyst can yield N-substituted isoindolinones, which could then be further reduced to the desired isoindoline. organic-chemistry.org
A recent study has also detailed the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, demonstrating the feasibility of combining the isoindole and protected guanidine functionalities in a single molecule. mdpi.comresearchgate.net While this specific compound is not the direct target, the synthetic strategy employed could be adapted for the synthesis of this compound.
Functionalization of the Isoindole Nucleus in this compound Synthesis
The synthesis of guanidine-substituted isoindoles is a relatively recent area of exploration. nih.govirb.hr The direct functionalization of the isoindole nitrogen with a guanidine or a precursor group is a key strategy. While the direct synthesis of this compound is not extensively documented, analogous strategies for N-functionalization of the isoindole ring provide a clear blueprint.
A primary route involves the preparation of an N-(2-aminoethyl)isoindoline precursor, which can then undergo a guanylation reaction. The synthesis of this precursor can be achieved through several methods, such as the reaction of phthalimide with 2-aminoethanol followed by reduction, or the direct alkylation of isoindoline with a protected 2-haloethylamine.
Once the N-(2-aminoethyl)isoindoline is obtained, the terminal amino group is the target for guanylation. A variety of guanylating agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and handling. The choice of reagent is critical and often depends on the presence of other functional groups in the molecule and the desired protecting group strategy. nih.govresearchgate.net For instance, the use of N,N'-diprotected S-methylisothiourea or pyrazole-1-carboxamidine derivatives allows for the introduction of a protected guanidine group, which can be deprotected in a later step. nih.govresearchgate.net
A recent study detailed the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, the first example of an isoindole containing a guanidine functionality directly attached to the ring nitrogen. nih.gov This was achieved through a guanylation reaction in solution, leading to the isoindole precursor in an 86% yield. nih.gov This approach, while not featuring the ethyl linker, confirms the viability of attaching guanidine functionalities to the isoindole nitrogen, a foundational step for the target molecule's synthesis.
Below is a table summarizing common guanylating reagents suitable for the conversion of an amino group to a guanidine moiety.
Table 1: Common Guanylating Reagents
| Reagent | Description | Advantages |
|---|---|---|
| N,N'-Di-Boc-S-methylisothiourea | A widely used reagent for introducing a Boc-protected guanidine group. researchgate.net | Mild reaction conditions, good yields, stable product. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | An effective guanylating agent that reacts with primary amines. nih.gov | High reactivity, avoids the use of sulfur-containing reagents. |
| Cyanamide | The simplest guanylating agent, often used in the synthesis of unsubstituted guanidines. | Inexpensive, readily available. |
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | A stable, crystalline solid that serves as an excellent electrophile for guanylation. | Easy to handle, high efficiency. |
The synthesis of this compound would likely proceed via the reaction of 2-(isoindolin-2-yl)ethan-1-amine with one of the reagents listed above, followed by any necessary deprotection steps.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into pharmacologically active molecules is a cornerstone of modern drug design, as stereoisomers can exhibit significantly different biological activities. The stereoselective synthesis of chiral analogues of this compound could involve introducing a stereocenter on the ethyl linker or on the isoindole nucleus itself.
Currently, there is a significant focus on the development of chiral guanidines as organocatalysts for asymmetric reactions. researchgate.net The synthetic strategies developed in that field are directly applicable to the synthesis of chiral molecules like this compound.
Key strategies for achieving stereoselectivity include:
Use of Chiral Starting Materials: The most straightforward approach is to begin with a chiral precursor. For instance, a chiral 2-aminoalkanol could be used to construct the side chain. This chiral amine can then be attached to the isoindole nitrogen, followed by guanylation of the terminal amino group, transferring the initial chirality to the final product.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed.
Asymmetric Catalysis: The use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction is a powerful strategy. For example, a chiral catalyst could be used in the reduction of a ketone or imine precursor to establish a stereocenter on the side chain. researchgate.net
Synthetic studies have described the creation of novel chiral guanidinium scaffolds, including bicyclic and tricyclic systems. researchgate.net These methods often rely on key reactions like mercury(II)-promoted guanylation of N-Boc substituted thioureas and desulfurative cyclization. researchgate.net While these create rigid cyclic structures, the fundamental principles of stereocontrolled guanidine synthesis can be adapted. For example, the stereoselective synthesis of 2-S-ethyl(phenyl)-2-thio-β-glucopyranosides demonstrates a 1,2-migration strategy to achieve high stereoselectivity, a concept that could inspire novel routes. nih.gov
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Synthesis starting from a chiral amino acid or amino alcohol. |
| Asymmetric Hydrogenation | Reduction of a prochiral ketone or imine using a chiral catalyst. | Creating a chiral center on the ethyl linker from a corresponding keto-isoindole precursor. |
| Diastereoselective Alkylation | Alkylation of a chiral enolate derived from an isoindolinone precursor. | Introduction of a substituted, chiral ethyl side chain. |
Optimization of Synthetic Pathways and Process Intensification for this compound
A key aspect of optimization is the use of theoretical calculations and in silico screening to predict the feasibility of synthetic routes before extensive experimental work is undertaken. nih.gov By using DFT (Density Functional Theory) calculations, chemists can evaluate reaction barriers and predict outcomes, thereby narrowing down the most promising synthetic strategies and reaction conditions. irb.hrnih.gov This approach saves significant time and resources by avoiding less viable experimental paths. nih.gov
Process intensification aims to combine multiple operations (like reaction, separation, and purification) into a single, more efficient unit. osti.gov For the synthesis of this compound, this could involve:
Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, and improved safety. The guanylation step, for example, could be performed in a flow system where the amine precursor and the guanylating agent are mixed and reacted for a precise residence time.
Solid-Phase Synthesis: The isoindole or amine precursor could be immobilized on a solid support. This would simplify the purification process, as excess reagents and byproducts could be washed away, followed by cleavage of the final product from the support.
Catalyst Recovery and Reuse: Employing heterogeneous or immobilized catalysts for steps like hydrogenation or C-N bond formation would facilitate easy separation and recycling of the catalyst, reducing costs and environmental impact. researchgate.net
These optimization strategies move beyond simple improvements in reaction conditions and represent a paradigm shift towards more efficient, sustainable, and cost-effective chemical manufacturing. osti.govyoutube.com
Table 3: Optimization and Process Intensification Strategies
| Strategy | Principle | Potential Application in Synthesis |
|---|---|---|
| In Silico Screening | Using computational models to predict reaction viability. nih.gov | Evaluating different guanylation reagents and reaction pathways before lab experiments. |
| Flow Chemistry | Continuous processing in microreactors or packed-bed reactors. youtube.com | Guanylation and purification steps for improved control and yield. |
| Heterogeneous Catalysis | Using catalysts in a different phase from the reactants. researchgate.net | Use of a recoverable catalyst for the reduction of a phthalimide precursor. |
| Telescoping/One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Performing the N-alkylation and guanylation in a single reaction vessel. |
Chemical Transformations of the Guanidine Core in this compound
The guanidine group, with its high basicity and potential for multiple hydrogen bond interactions, is a critical pharmacophore in many biologically active molecules. ontosight.ainih.gov Its reactivity in this compound is a key area of interest for modifying the compound's physicochemical and biological properties.
Alkylation and Acylation Reactions of this compound
The nitrogen atoms of the guanidine group in this compound are nucleophilic and can undergo alkylation and acylation reactions. The extent and regioselectivity of these reactions are influenced by the nature of the alkylating or acylating agent and the reaction conditions.
Alkylation: The reaction with alkyl halides can lead to mono-, di-, or even tri-alkylated products, depending on the stoichiometry and the reactivity of the reagents. The reaction of isothiouronium salts with amines is a common method for preparing substituted guanidines. wikipedia.org For instance, the reaction of an appropriate S-alkylisothiourea with 2-(2-isoindolyl)ethanamine would be a plausible route to synthesize the parent compound and its N-substituted derivatives.
Acylation: Acylation of guanidines, typically with acyl chlorides or anhydrides, can yield various acetylated derivatives. researchgate.net For example, reaction with acetic anhydride can lead to diacetyl derivatives of monoalkylguanidines. researchgate.net The specific products formed from the acylation of this compound would depend on the reaction conditions and the acylating agent used. A general method for preparing acyl guanidines involves reacting guanidine with an ester of a carboxylic acid. google.com
A hypothetical reaction scheme for the acylation of this compound is presented below:
| Reactant | Reagent | Potential Product(s) |
| This compound | Acetic Anhydride | Mono- and di-acetylated guanidine derivatives |
| This compound | Benzoyl Chloride | Benzoylated guanidine derivatives |
Hydrolysis and Stability Profiles of the Guanidine Functionality
Guanidines are susceptible to hydrolysis, which can convert them into urea (B33335) and the corresponding amine. digitellinc.combritannica.com This degradation is a critical consideration for the stability and in vivo efficacy of guanidine-containing drugs. The rate of hydrolysis is influenced by pH and temperature. Both acid- and base-catalyzed hydrolysis pathways are known to occur. digitellinc.comacs.org
The stability of the guanidine group in this compound can be influenced by steric hindrance around the guanidinium core. Introducing bulky alkyl groups near the nitrogen atoms can increase the activation energy for nucleophilic attack, thereby enhancing the compound's stability against hydrolysis. digitellinc.com The stability of guanidine-containing compounds is often assessed under various pH conditions to determine their degradation kinetics. For instance, the unfolding of proteins by guanidine hydrochloride is a well-studied process that highlights the interaction of guanidinium ions with biological macromolecules. nih.gov
Chemical Modifications of the Isoindole Moiety in this compound
The isoindole ring system, an isomer of indole, offers another avenue for chemical modification. nih.govwikipedia.org Its reactivity differs from that of indole, providing unique opportunities for derivatization.
Aromatic Substitution Reactions on the Isoindole Ring
The isoindole nucleus can undergo electrophilic aromatic substitution reactions. However, unlike indoles, which typically favor substitution at the β-position, the regioselectivity in isoindoles can be influenced by the substituents present and the reaction conditions. matanginicollege.ac.in The electron-rich nature of the pyrrole-like ring fused to the benzene (B151609) ring makes it susceptible to attack by electrophiles. matanginicollege.ac.in
Introducing substituents onto the benzene ring of the isoindole moiety can significantly alter the electronic properties and steric profile of the entire molecule. This can be a valuable strategy for modulating biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing a wide variety of aryl or heteroaryl groups onto the isoindole core. nih.gov
Functional Group Interconversions on the Isoindole Moiety
Functional group interconversions on the isoindole moiety provide a means to further diversify the chemical space around the this compound scaffold. solubilityofthings.com These transformations can involve the modification of substituents on the aromatic ring or the heterocyclic portion of the isoindole system. For example, a nitro group introduced via nitration could be reduced to an amino group, which could then be further functionalized. Similarly, a carboxyl group could be converted to an amide or an ester.
Rational Design and Synthesis of Novel this compound Derivatives
The rational design of novel derivatives of this compound is guided by the desire to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov This process often involves computational modeling and a deep understanding of the target's structure and the ligand's binding mode.
Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact the biological effects of the molecule. nih.gov By systematically altering different parts of the this compound structure—the guanidine group, the ethyl linker, and the isoindole ring—and assessing the resulting changes in activity, researchers can build a model that predicts the properties of new, unsynthesized analogs.
For example, the design of zanamivir, an anti-influenza drug, was based on rational drug design principles, utilizing knowledge of the target enzyme's active site to create a potent inhibitor. wikipedia.org A similar approach can be applied to the design of this compound derivatives. The synthesis of these rationally designed compounds would leverage the chemical transformations discussed in the preceding sections. Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, can be particularly efficient for generating a library of analogs for SAR studies. nih.gov
Structure-Directed Design Principles for this compound Analogues
The design of analogues based on the this compound scaffold is guided by established principles in medicinal chemistry, focusing on the unique properties of both the isoindole and guanidine moieties. The isoindole ring serves as a versatile and structurally significant scaffold in medicinal chemistry, known for a wide range of biological activities. nih.gov The guanidine group, due to its high basicity and ability to form strong hydrogen bonds and electrostatic interactions, is a critical functional group in the design of small-molecule drugs that interact with various biological receptors. nih.govresearchgate.net
The design process for new analogues often begins with the core structure of this compound, identified by its CAS number 67227-00-3. lookchem.com Key design strategies involve modifying three primary regions of the molecule: the isoindole ring, the ethyl linker, and the guanidine headgroup.
Isoindole Ring Modification: The aromatic portion of the isoindole ring is a prime target for substitution to explore effects on binding affinity and selectivity. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system. For instance, studies on related heterocyclic compounds show that such substitutions can significantly influence interactions with biological targets. scispace.com
Linker Modification: The ethyl linker connecting the isoindole and guanidine groups provides conformational flexibility. Design principles may involve altering the length and rigidity of this linker. For example, replacing the flexible ethyl chain with more rigid structures, such as a p-phenylene or a 1,4-cyclohexylene group, has been shown in other guanidine-containing compounds to dramatically alter receptor selectivity and potency. nih.govacs.org
Guanidine Group Derivatization: The guanidine group itself can be modified. This includes N-alkylation or N-arylation to modulate its basicity and steric profile. The synthesis of guanidine derivatives often involves the use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, which can be strategically employed during synthesis to allow for selective modifications. nih.govnih.gov A common synthetic precursor for introducing the guanidine moiety is N,N′-di-Boc-N′′-triflylguanidine, which reacts efficiently with primary amines. nih.gov
Furthermore, the inherent reactivity of the isoindole nucleus can be exploited. For example, guanidine-substituted isoindoles have been synthesized and studied for their reactivity in cycloaddition reactions, acting as heterodienes. nih.gov This reactivity allows for the construction of more complex, polycyclic structures built upon the core this compound scaffold, representing a powerful strategy for generating novel analogues. nih.gov
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry provides a high-throughput platform for generating large, diverse libraries of compounds, which is highly applicable to the this compound scaffold. youtube.com This process involves the systematic and repetitive linking of different chemical building blocks to create a multitude of structural analogues for screening. youtube.com
To generate a library based on this compound, a divergent synthetic approach would typically be employed. This starts with a common core intermediate, which is then reacted with a variety of building blocks.
Solid-Phase Synthesis: A common strategy involves anchoring the initial building block to a solid support, such as a resin. For example, an isoindole precursor could be attached to the resin, followed by the addition of the ethylamine (B1201723) side chain. The final step would be the guanidylation of the terminal amine. By using a "split-pool" synthesis method, where the resin is divided into portions at each step and reacted with different reagents, a vast number of distinct compounds can be generated on individual resin beads.
Key Reaction Steps for Library Synthesis:
Isoindole Scaffold Formation: Libraries of diverse isoindole derivatives can be synthesized through various methods, including the cyclization of appropriate precursors. nih.govchim.itgoogle.com
Side-Chain Introduction: A set of diverse linkers can be introduced to the isoindole nitrogen. For the target compound, this would be a 2-aminoethyl group, but library generation could involve varying linker length and composition.
Guanidylation: The terminal amine of the side chain can be reacted with a panel of guanidylating agents. A highly effective reagent for this transformation is N,N'-di-Boc-N''-triflylguanidine, which allows for the efficient formation of the protected guanidine group. nih.gov Subsequent deprotection yields the final guanidine derivatives.
An example of a combinatorial approach for related guanidine compounds involved the synthesis of a library containing over 45,000 bis-cyclic guanidines to screen for antibacterial activity. This was achieved using a positional scanning library format, where specific positions on the molecule were systematically varied.
By combining different isoindole cores, linkers, and guanidine modifications, a large and diverse library of this compound analogues can be rapidly synthesized for subsequent biological screening.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies would focus on identifying the key structural features required for activity and determining how specific modifications influence molecular interactions.
Elucidation of Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric elements can be inferred from studies on related guanidine and isoindole-containing compounds.
The primary pharmacophoric features are likely to be:
Aromatic/Hydrophobic Region: Provided by the isoindole ring system. This region can engage in hydrophobic and π-stacking interactions with the target protein. nih.gov
Hydrogen Bond Donor/Acceptor Features: The guanidine group is a powerful hydrogen bond donor and can also act as an acceptor. nih.govresearchgate.net It is often a critical element for anchoring the ligand to its target. Studies on other guanidine-containing ligands have shown that the guanidinium group frequently forms a network of hydrogen bonds with key amino acid residues (e.g., aspartate, glutamate (B1630785), asparagine) in the binding site. nih.govacs.org
Cationic Center: At physiological pH, the guanidine group is protonated, forming a delocalized cation. This positive charge is crucial for forming strong electrostatic or ionic interactions with negatively charged residues in a receptor's binding pocket. nih.gov
Structural Spacer: The ethyl linker provides a specific spatial separation and orientation between the hydrophobic isoindole ring and the polar guanidine head. The length and flexibility of this linker are critical for positioning the other pharmacophoric elements correctly for optimal interaction with the target.
Pharmacophore models for other complex guanidine-containing natural products have consistently identified the terminal guanidine group as a vital feature for their biological activity. researchgate.netmdpi.com
Impact of Specific Structural Modifications on Molecular Interactions
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect on its activity. Based on studies of related compounds, the following table summarizes the likely impact of specific modifications to the this compound scaffold.
| Molecular Region | Structural Modification | Likely Impact on Molecular Interactions | Rationale/Supporting Evidence |
| Isoindole Ring | Substitution with bulky groups (e.g., isopropyl, phenyl) | May enhance or decrease binding affinity depending on the size and shape of the target's hydrophobic pocket. Can influence the molecule's overall conformation. | In related isoindole analogues, bulky substitutions on an adjacent phenyl ring were found to be critical for activity by forcing a specific perpendicular conformation. |
| Substitution with electron-withdrawing groups (e.g., -NO₂, -Cl) | Can modulate the electronic character of the aromatic system, potentially altering π-π or cation-π interactions. | In tetrahydroisoquinoline-ethyl-phenylamine derivatives, a nitro group substitution was found to be favorable for inhibitory potency. scispace.com | |
| Ethyl Linker | Shortening or lengthening the linker | Alters the distance between the isoindole and guanidine pharmacophores, which can be critical for fitting into the binding site. | In a series of histamine (B1213489) H3R antagonists containing a guanidine group, replacing a flexible seven-carbon chain with a more rigid linker dramatically changed the activity profile, leading to potent muscarinic receptor antagonists. nih.govacs.org |
| Increasing rigidity (e.g., incorporating a ring) | Restricts conformational freedom, which can lead to higher affinity if the locked conformation is the bioactive one, but can also lead to a loss of activity if it is not. | Replacement of a flexible alkyl chain with a semirigid cyclohexylene or phenylene group significantly altered receptor selectivity in guanidine derivatives. nih.govacs.org | |
| Guanidine Group | N-alkylation or N-acylation | May decrease basicity and hydrogen bonding capacity, but could introduce new beneficial steric or hydrophobic interactions. | The ability of the guanidine group to form hydrogen bonds is often cited as essential for the activity of guanidine-containing drugs. nih.govnih.govacs.org |
| Replacement with other basic groups (e.g., amine, amidine) | Would likely reduce activity, as the specific geometry and delocalized charge of the guanidinium ion are often key for high-affinity binding. | The guanidine group is considered a "privileged scaffold" in drug design due to its unique properties. researchgate.net |
Quantum Chemical Calculations for this compound
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "this compound," these calculations would reveal details about its electronic landscape, preferred shapes, and the subtle interplay of its different parts.
The electronic structure of "this compound" is a composite of the aromatic isoindole ring system and the highly basic guanidine group, connected by a flexible ethyl chain. The isoindole part, a fusion of a benzene and a pyrrole (B145914) ring, contributes a delocalized π-electron system. nih.gov In its 2H-isoindole tautomeric form, it has a 10 π-electron system, which influences its aromaticity and reactivity. nih.govchim.it The nitrogen atom of the isoindole ring is part of this aromatic system, which affects its electron-donating capability.
The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. Upon protonation, the positive charge is delocalized across all three nitrogen atoms, resulting in a highly stabilized guanidinium cation. ineosopen.org This delocalization is a key feature of its electronic structure and is responsible for the high basicity of guanidines. ineosopen.org The bonding within the guanidine moiety has a partial double bond character, even in its neutral form, due to resonance.
The interaction between the isoindole and guanidine groups through the ethyl linker is primarily inductive. The electron-withdrawing or -donating nature of the isoindole ring can influence the pKa of the guanidine group, and vice-versa. Computational studies on related systems, such as isoindoline-1,3-diones, have utilized Density Functional Theory (DFT) to analyze the molecular and electronic properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electron affinity and ionization potential. acs.org Similar calculations for "this compound" would provide quantitative measures of its electronic characteristics.
Table 1: Key Electronic Properties of Constituent Moieties
| Moiety | Key Electronic Features | Relevant Citations |
| Isoindole | Aromatic 10 π-electron system (in 2H-isoindole form) | nih.govchim.it |
| Guanidine | High basicity due to resonance stabilization of the guanidinium cation | ineosopen.org |
| Ethyl Linker | Primarily inductive effects connecting the two functional groups | N/A |
The conformational flexibility of "this compound" arises from the rotation around the single bonds of the ethyl linker and within the guanidine group itself. Ab initio and DFT calculations on ethylguanidine have shown the existence of multiple stable conformations arising from the rotation around the C-C and C-N bonds. conicet.gov.ar These studies identified various conformers based on the torsional angles, leading to different spatial arrangements of the guanidine group relative to the ethyl chain. conicet.gov.ar
Tautomerism is a critical aspect of both the isoindole and guanidine moieties. Isoindole can exist in two tautomeric forms: 1H-isoindole and the more stable 2H-isoindole. chim.itwikipedia.org The equilibrium between these tautomers can be influenced by substituents and the solvent environment. wikipedia.org
The guanidine group can also exhibit tautomerism, with the position of the double bond and the proton on the nitrogen atoms varying. mdpi.comrsc.org Studies on N,N'-substituted guanidines have shown that the preferred tautomer in the solid state is influenced by the electronic properties of the substituents and intermolecular hydrogen bonding. mdpi.com For "this compound," the equilibrium between different tautomers would be a key determinant of its hydrogen bonding patterns and interactions with biological targets. Computational studies combining conformational analysis and tautomerism would be necessary to map the potential energy surface of the molecule and identify the most stable forms.
Molecular Modeling and Simulation of this compound Interactions
Molecular modeling and simulations are powerful tools to understand how a molecule like "this compound" might interact with biological systems, such as proteins or nucleic acids.
Molecular docking studies on various guanidine derivatives have demonstrated their ability to form multiple hydrogen bonds and electrostatic interactions with biological targets. nih.govresearchgate.netacs.orgnih.gov The positively charged guanidinium group is particularly effective at interacting with negatively charged residues like aspartate and glutamate, as well as with the phosphate (B84403) backbone of DNA. acs.org
In the context of "this compound," docking simulations would likely show the guanidine group anchoring the molecule in the binding site of a target protein through a network of hydrogen bonds. The isoindole moiety, being a larger and more hydrophobic group, could engage in van der Waals and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com
Molecular dynamics (MD) simulations could then be used to study the stability of these docked poses over time. MD simulations on systems containing isoindole derivatives have been used to evaluate the stability of ligand-protein complexes. researchgate.net For "this compound," MD simulations would provide insights into the flexibility of the ethyl linker and how the molecule adapts its conformation within the binding pocket, as well as the dynamics of the hydrogen bonding network.
Computational studies can provide mechanistic insights into the reactions and interactions of "this compound." For instance, DFT calculations on the reaction of guanidinium salts have been used to investigate reaction mechanisms, such as aza-Michael additions. mdpi.comnih.gov These studies can elucidate the role of different tautomers and the energetics of transition states. mdpi.com
By analogy, computational investigations could be employed to understand the mechanism by which "this compound" might exert a biological effect. For example, if it were to act as an enzyme inhibitor, calculations could model the reaction steps of the enzymatic process with and without the inhibitor to understand its mode of action. Such studies could reveal whether the compound acts as a competitive or non-competitive inhibitor and identify the key interactions responsible for its inhibitory activity.
Prediction of Chemical Reactivity and Spectroscopic Properties of this compound
Computational chemistry offers methods to predict the reactivity and spectroscopic signatures of molecules, which are essential for their characterization and for understanding their behavior in different environments.
The reactivity of "this compound" can be predicted using various computational descriptors derived from quantum chemical calculations. nih.govresearchgate.net The frontier molecular orbitals (HOMO and LUMO) can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. acs.org The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic guanidine nitrogen atoms and potentially electrophilic sites on the isoindole ring. nih.gov
Computational methods are also routinely used to predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.net DFT calculations have been shown to provide good agreement with experimental spectra for a wide range of organic molecules, including sulfonamide-Schiff base derivatives and isoindoline-1,3-diones. acs.orgnih.gov For "this compound," predicted 1H and 13C NMR spectra would help in the assignment of experimental signals. Theoretical IR spectra would aid in identifying the characteristic vibrational modes of the guanidine and isoindole groups, such as N-H and C=N stretching frequencies.
Table 2: Predicted Spectroscopic and Reactivity Descriptors
| Property | Predicted Feature | Relevance | Supporting Citation Context |
| Reactivity | |||
| HOMO/LUMO | Localization on guanidine and isoindole moieties | Indicates sites for nucleophilic/electrophilic attack | acs.org |
| MEP | Negative potential around guanidine nitrogens | Highlights nucleophilic centers | nih.gov |
| Spectroscopy | |||
| 1H & 13C NMR | Characteristic shifts for isoindole and ethylguanidine protons and carbons | Aids in structure elucidation | nih.govresearchgate.net |
| IR Spectroscopy | N-H, C=N, and aromatic C-H stretching frequencies | Confirms functional groups | acs.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focused on structural parameters)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in drug discovery, enabling the prediction of the activity of new, unsynthesized analogs and guiding the design of more potent and selective molecules. For derivatives of this compound, QSAR studies would focus on identifying the key structural parameters that govern their biological effects.
The general form of a QSAR equation is: Biological Activity = f(Structural Parameters)
Where the biological activity is typically expressed as the logarithm of the inverse of the concentration required to produce a defined effect (log 1/C), and the structural parameters are quantifiable descriptors of the molecule's physicochemical properties.
Detailed Research Findings
While specific QSAR studies exclusively focused on this compound derivatives are not extensively available in public literature, the principles of QSAR can be applied by examining studies on structurally related isoquinoline (B145761) and guanidine compounds. researchgate.netnih.gov Research on various guanidine derivatives has shown that their biological activities are often influenced by a combination of electronic, hydrophobic, and steric factors. nih.gov Similarly, studies on isoquinoline derivatives have highlighted the importance of substituents on the isoquinoline ring system in determining activity. nih.gov
A hypothetical QSAR study on a series of this compound analogs would involve synthesizing a library of compounds with systematic variations in their structure. These variations could include:
Substituents on the isoindole ring: Introducing different chemical groups at various positions of the isoindole moiety to modulate electronic and steric properties.
Modifications of the ethyl linker: Altering the length or rigidity of the ethyl chain connecting the isoindole and guanidine groups.
Substitution on the guanidine group: Adding substituents to the guanidine nitrogen atoms to alter their basicity and hydrogen-bonding capacity.
The biological activity of each derivative would then be determined in a relevant assay. Subsequently, a variety of structural parameters (descriptors) would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), would be employed to derive a QSAR model that best correlates the structural parameters with the observed biological activity.
Key Structural Parameters in QSAR Models
The development of a robust QSAR model relies on the selection of appropriate structural parameters. These parameters quantify different aspects of a molecule's structure and are broadly categorized as follows:
Hydrophobic Parameters: These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The most common hydrophobic parameter is log P , the logarithm of the partition coefficient between octanol (B41247) and water. The π-substituent constant is another descriptor that quantifies the hydrophobicity of a particular substituent. researchgate.net
Electronic Parameters: These parameters describe the electronic properties of a molecule, such as its ability to donate or accept electrons, which is crucial for electrostatic interactions with biological targets. The Hammett constant (σ) is a widely used parameter that quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. Other electronic descriptors include dipole moment and partial atomic charges . researchgate.net
Steric Parameters: These parameters account for the size and shape of the molecule or its substituents, which can affect how well it fits into a binding site. Taft's steric parameter (Es) , molar refractivity (MR) , and van der Waals volume are common steric descriptors. researchgate.net
The following interactive table illustrates the types of structural parameters that would be relevant in a QSAR study of this compound derivatives.
| Parameter Type | Descriptor | Symbol | Information Provided |
| Hydrophobic | Partition Coefficient | log P | Overall lipophilicity of the molecule. |
| Hydrophobic Substituent Constant | π | Lipophilicity contribution of a specific substituent. | |
| Electronic | Hammett Constant | σ | Electron-donating/withdrawing effect of a substituent. |
| Dipole Moment | µ | Polarity of the molecule. | |
| Partial Atomic Charges | q | Distribution of charge within the molecule. | |
| Steric | Taft's Steric Parameter | Es | Steric bulk of a substituent. |
| Molar Refractivity | MR | Molar volume and polarizability of a substituent. | |
| van der Waals Volume | VdW | The volume occupied by the molecule. |
A successful QSAR model for this compound derivatives would likely incorporate a combination of these parameters. For instance, a hypothetical QSAR equation might look like:
log(1/C) = k1(log P) - k2(σ)² + k3(Es) + C
In this equation, k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such a model would indicate that activity is positively correlated with lipophilicity and sterically favorable groups, while being negatively correlated with strong electron-withdrawing effects. The predictive power of the QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (q²). A high r² value (close to 1.0) indicates a good fit of the model to the data. nih.gov
By understanding the relationship between the structural features of this compound derivatives and their biological activity through QSAR modeling, medicinal chemists can rationally design new compounds with enhanced potency and a more desirable pharmacological profile.
Pharmacological and Biological Research on 2 2 Isoindolyl Ethyl Guanidine Strictly in Vitro and Mechanistic
Target Identification and Molecular Validation for (2-(2-Isoindolyl)ethyl)guanidine
The guanidinium (B1211019) group, a key feature of this compound, is known to interact with numerous biological targets through hydrogen bonding and electrostatic interactions. This functionality is present in a wide array of pharmacologically active compounds. Similarly, the isoindole scaffold is a component of various bioactive molecules and approved drugs, conferring specific physicochemical properties that influence target binding. mdpi.commdpi.com
While direct enzymatic studies on this compound are not available, the guanidine (B92328) moiety is a well-established pharmacophore in the design of enzyme inhibitors, most notably for Nitric Oxide Synthase (NOS).
Guanidine and its simple derivatives, such as aminoguanidine (B1677879) and methylguanidine, are known competitive inhibitors of all three NOS isoforms (nNOS, eNOS, iNOS). nih.govplos.org This inhibition arises from the structural mimicry of the guanidino group of L-arginine, the natural substrate for NOS. The positively charged guanidinium ion interacts with key acidic residues in the enzyme's active site. Research on various Nω-nitro-Nω'-substituted guanidines has demonstrated that modifications to the guanidine core can yield compounds with selectivity toward specific NOS isoforms. researchgate.netnus.edu.sg For instance, bulky and hydrophobic substitutions can confer selectivity for nNOS by exploiting differences in the substrate-binding region, suggesting a size-exclusion mechanism. nus.edu.sg
Furthermore, some guanidine-containing compounds, such as mercaptoethylguanidine (MEG), not only inhibit iNOS but also react directly with its product, peroxynitrite, thereby neutralizing its oxidative effects. semanticscholar.org The isoindole core is less commonly associated with direct enzyme inhibition, but it is a structural component of certain kinase inhibitors like midostaurin, indicating its compatibility with enzyme active sites. beilstein-journals.org
Below is a table summarizing the in vitro inhibitory activity of various guanidine derivatives against NOS isoforms, illustrating the chemical principles that could apply to this compound.
Table 1: In Vitro Inhibitory Activity of Representative Guanidine Derivatives on NOS Isoforms
The guanidine functional group is a key pharmacophore for ligands of several G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Muscarinic Receptors: Synthetic studies have shown that modifying histamine (B1213489) H3 receptor antagonists by incorporating a benzylguanidine fragment can lead to potent antagonists of muscarinic M2 and M4 receptors, with affinities in the nanomolar range. nih.govacs.org The positively charged guanidine group forms crucial hydrogen bond and ionic interactions with key aspartate residues in the orthosteric binding pocket of these receptors. acs.org
Sigma Receptors: Guanidine derivatives, such as 1,3-di-o-tolyl-guanidine (DTG), are well-established high-affinity ligands for sigma (σ) receptors. nih.gov These receptors (σ1 and σ2) are intracellular proteins implicated in a variety of cellular functions. nih.gov The protonated nitrogen atom of the guanidine group is considered a key pharmacophoric element for high-affinity binding at the σ1 receptor. sigmaaldrich.com
Opioid Receptors: Certain bis-cyclic guanidine peptidomimetics have been shown to possess affinity for μ, κ, and δ-opioid receptors, acting as mixed-profile ligands. nih.gov
The table below presents binding affinity data (Ki values) for several guanidine derivatives at different receptor types.
Table 2: Receptor Binding Affinities of Representative Guanidine-Containing Compounds
Guanidine-containing compounds are well-known modulators of various ion channels.
Voltage-Gated Sodium Channels (NaV): The guanidinium group is the defining feature of potent NaV channel blockers like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). nih.gov These toxins physically occlude the ion-conducting pore from the extracellular side, leading to a blockade of nerve and muscle action potentials.
Voltage-Gated Potassium Channels (Kv): Guanidine and its derivatives can inhibit Kv channels by binding within the intracellular pore. This interaction perturbs a hydrophobic subunit interface, which stabilizes a closed state of the channel. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Channels: At the frog neuromuscular junction, simple alkyl-guanidine derivatives have been shown to block the ion channel of the nAChR. The mechanism and effect (shortening or prolonging endplate currents) depend on the nature of the alkyl substituent. nih.gov These compounds appear to block the ionic channel directly rather than competing with acetylcholine for the receptor binding site. nih.gov
Guanidines may also exert effects by interacting with the cell membrane, potentially by disrupting interactions between arginine residues and phospholipid headgroups or by altering the local surface potential. nih.gov
Cellular and Subcellular Mechanisms of Action of this compound
The upstream interactions with enzymes, receptors, and ion channels translate into the perturbation of downstream cellular signaling pathways and gene regulation.
Based on the known targets of guanidine and isoindole-containing compounds, several signal transduction pathways could be modulated by this compound.
NO-Mediated Signaling: By inhibiting NOS, guanidine derivatives would decrease the production of nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. plos.orgsemanticscholar.org
GPCR-Mediated Signaling: If the compound binds to muscarinic M2/M4 receptors, it would likely modulate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. acs.org
Sigma Receptor-Mediated Modulation: Activation of the σ1 receptor can modulate a variety of signaling systems, including NMDA-type glutamate (B1630785) receptor function and agonist-stimulated phosphoinositide turnover. sigmaaldrich.com
PI3K/Akt Pathway: Some guanidine-modified pyrimidine (B1678525) derivatives have been found to inhibit viral replication by targeting the cellular PI3K/Akt signaling pathway, in addition to direct effects on viral proteins. appartement-christel.de
NF-κB Pathway: The proteasome inhibitor MG132, which has a peptide-like structure, inhibits HSV-1 replication by preventing the degradation of IκB-α, thereby inhibiting the activation of NF-κB. appartement-christel.de While structurally different, this highlights a potential pathway that could be modulated.
While no specific proteomic or transcriptomic data exist for this compound, research on guanidine in other contexts provides insight into potential mechanisms.
In bacteria, guanidine itself is a signaling molecule that controls gene expression through direct binding to specific RNA structures called riboswitches. nih.gov The binding of guanidine to the riboswitch aptamer domain induces a conformational change in the RNA, typically activating the expression of downstream genes involved in guanidine efflux and detoxification by controlling transcription termination. nih.govacs.org Multiple classes of guanidine riboswitches have been identified, which function as genetic 'ON'-switches in response to intracellular guanidine concentrations. nih.govnih.gov
In mammalian systems, the activation of the Receptor for Advanced Glycation End-products (RAGE) can trigger inflammatory gene expression. Advanced glycation end-products (AGEs) can form on proteins where arginine's guanidine group is modified. The binding of AGEs to RAGE leads to oxidative stress and the activation of the transcription factor NF-κB, which in turn promotes the expression of a suite of pro-inflammatory genes. wikipedia.org
Direct studies are required to determine if this compound can influence these or other pathways in mammalian cells.
Consequently, it is not possible to provide a detailed, evidence-based article on the intracellular localization, trafficking dynamics, high-throughput screening, and specific assay development for this compound. Generating content on these specific topics without supporting scientific literature would be speculative and would not meet the required standards of accuracy and evidence-based reporting.
Further research into the constituent parts of the molecule may offer hypothetical insights. For instance, the highly basic guanidinium group is known to facilitate cell membrane penetration in other molecules, often through interactions with negatively charged components of the cell surface, and can influence intracellular distribution. Isoindoline (B1297411) derivatives have been explored in various contexts, but this information does not directly translate to the specific compound .
Without dedicated studies on this compound, any discussion of its specific intracellular behavior or the development of assays for its study would be conjectural. Therefore, the requested article cannot be generated at this time.
Advanced Analytical Methodologies for Characterization of 2 2 Isoindolyl Ethyl Guanidine
Spectroscopic Techniques for Structural Elucidation of (2-(2-Isoindolyl)ethyl)guanidine
Spectroscopic methods are crucial for the unambiguous determination of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the isoindole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The four protons of the ethyl bridge (-CH₂-CH₂-) would likely present as two distinct multiplets or triplets. The two methylene (B1212753) groups, one adjacent to the isoindole nitrogen (N-CH₂) and the other adjacent to the guanidine (B92328) group (N-CH₂), would have characteristic chemical shifts. The N-H protons of the guanidine group are exchangeable with deuterium (B1214612) oxide and may appear as a broad signal. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the aromatic carbons of the isoindole moiety and the characteristic signal for the sp²-hybridized carbon of the guanidine group (C=N), which typically appears significantly downfield (δ 150-170 ppm). nih.govresearchgate.net The two methylene carbons of the ethyl linker would also be readily identifiable in the aliphatic region of the spectrum.
Table 1: Predicted NMR Spectral Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Isoindole Aromatic C-H | 7.0 – 8.0 (m) | 120 – 140 |
| Isoindole Benzylic-type C (quaternary) | - | 135 – 145 |
| Isoindole CH₂ | ~5.0 (s) | ~66 |
| -N-CH₂-CH₂-N- | 3.5 – 4.5 (m) | 40 – 55 |
| Guanidine C=N | - | 155 – 165 |
| Guanidine N-H | Variable, broad | - |
Note: Predicted values are based on typical shifts for isoindole nih.govresearchgate.net and guanidine nih.govresearchgate.net moieties. Actual values may vary.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound
Mass spectrometry (MS) is essential for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion [M+H]⁺. This allows for the calculation of the elemental composition, which should correspond to C₁₁H₁₅N₄⁺ (for the protonated species), confirming the molecular formula C₁₁H₁₄N₄. lookchem.com
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal the fragmentation pattern. The molecular ion is often unstable and breaks into smaller, characteristic fragments. libretexts.org Expected fragmentation pathways for this compound would include:
Cleavage of the bond between the ethyl group and the isoindole nitrogen.
Fragmentation of the ethylguanidine side chain. researchgate.net
Loss of ammonia (B1221849) or cyanamide (B42294) from the guanidine headgroup.
Benzylic cleavage leading to a stable isoindolinyl-methyl cation.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Mass/Charge Ratio) | Possible Fragment Ion | Notes |
|---|---|---|
| 203.1291 | [C₁₁H₁₅N₄]⁺ | Protonated molecular ion [M+H]⁺ |
| 118.0651 | [C₈H₈N]⁺ | Isoindole methyl cation fragment |
| 86.0767 | [C₂H₈N₃]⁺ | Ethylguanidine cation fragment |
| 60.0556 | [CH₆N₃]⁺ | Guanidinium (B1211019) ion |
Note: Masses are calculated for the most abundant isotopes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. bellevuecollege.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands. The guanidinium group would exhibit strong N-H stretching vibrations around 3100-3400 cm⁻¹ and a C=N stretching vibration near 1640 cm⁻¹. researchgate.net The isoindole part would contribute aromatic C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. nih.govlibretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |
|---|---|---|
| 3100 - 3400 | N-H stretch | Guanidine |
| 3000 - 3100 | Aromatic C-H stretch | Isoindole |
| 2850 - 2960 | Aliphatic C-H stretch | Ethyl group |
| ~1640 | C=N stretch | Guanidine |
| 1450 - 1600 | C=C stretch | Aromatic ring (Isoindole) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoindole ring system contains a delocalized π-electron system, which is expected to absorb UV radiation. researchgate.net One would anticipate strong absorptions corresponding to π → π* transitions, characteristic of aromatic systems. The exact wavelength of maximum absorbance (λ_max) would depend on the solvent used.
Chromatographic Methods for Purity Assessment and Separation of this compound and its Analogues
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound.
Due to the highly basic nature of the guanidine group, reversed-phase HPLC is a suitable method. sielc.com To achieve good peak shape and reproducible retention times, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase (a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). This ensures that the guanidine group is consistently protonated. mtc-usa.com Detection is commonly achieved using a UV detector set to a wavelength where the isoindole chromophore absorbs strongly. For higher sensitivity and selectivity, an LC-MS method can be employed. nih.gov Cation-exchange chromatography also presents a viable alternative for the separation of guanidinium compounds. thermofisher.com
Table 4: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Direct analysis of guanidines by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. oup.com Therefore, a derivatization step is required to convert the polar N-H groups into less polar, more volatile, and thermally stable functionalities.
Common derivatization strategies for guanidino compounds involve reaction with reagents like hexafluoroacetylacetone, ethyl chloroformate, or various silylating agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA). researchgate.netrsc.orgresearchgate.net After derivatization, the resulting product can be analyzed by GC-MS, which couples the high separation efficiency of GC with the powerful identification capabilities of MS. This method is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices, although it requires additional sample preparation steps.
Table 5: Potential GC-MS Analysis via Derivatization
| Step | Procedure |
|---|---|
| Derivatization Reagent | Hexafluoroacetylacetone and ethyl chloroformate |
| Reaction Conditions | Aqueous phase at controlled pH (e.g., pH 9) |
| GC Column | HP-5 or similar non-polar capillary column (e.g., 30 m x 0.32 mm) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Initial temperature followed by a ramp to a final temperature (e.g., 90°C to 250°C) |
| Detection | Mass Spectrometry (EI mode) |
X-Ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com This powerful analytical technique provides unambiguous information about molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the compound's physical and chemical properties. The application of single-crystal X-ray diffraction to this compound would yield a detailed map of its solid-state architecture, revealing the spatial relationship between the isoindoline (B1297411) and guanidine moieties and the nature of intermolecular interactions.
The process of X-ray crystallography involves several key steps. First, a high-quality single crystal of the compound is required. This is often the most challenging step and is achieved by slow crystallization from a suitable solvent. The crystal, ideally between 0.1 and 0.3 mm in size, is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays. carleton.edu
As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots of varying intensities. youtube.com The geometry and symmetry of this pattern provide information about the crystal's unit cell—the basic repeating unit of the crystal lattice—and its dimensions (a, b, c, α, β, γ). The intensities of the diffracted spots are used to determine the structure factors, which are then used to calculate an electron density map of the molecule. carleton.edu From this map, the positions of the individual atoms can be determined, and a complete three-dimensional model of the molecule can be built.
While specific crystallographic data for this compound is not publicly available in the searched literature, analysis of related structures, such as guanidine and its derivatives, provides insight into the expected structural features. For instance, the guanidine group is known to be planar due to the delocalization of π-electrons across the C-N bonds, and it readily forms hydrogen bonds. wikipedia.org X-ray studies on a dichloro-analogue of a related isoindolylguanidine have indicated that the isoindoline core is essentially planar and the guanidine group adopts a trigonal planar geometry. It is also noted that the guanidine moiety can be oriented perpendicularly to the aromatic system of the isoindoline ring.
A hypothetical X-ray crystallographic analysis of this compound would precisely determine these features for this specific molecule. The resulting data would be presented in a standardized format, as exemplified in the interactive table below, which showcases the type of parameters obtained from such an experiment.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Chemical Formula | C₁₁H₁₄N₄ | The elemental composition of the molecule. |
| Formula Weight | 202.26 g/mol | The molar mass of the compound. |
| Crystal System | e.g., Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | The space group defines the symmetry operations of the crystal. |
| a (Å) | Value | The length of the 'a' axis of the unit cell. |
| b (Å) | Value | The length of the 'b' axis of the unit cell. |
| c (Å) | Value | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | Value | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | Value | The volume of the unit cell. |
| Z | Value | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | Value | The calculated density of the crystal. |
| Absorption Coefficient (mm⁻¹) | Value | A measure of how much the X-rays are absorbed by the crystal. |
| F(000) | Value | The total number of electrons in the unit cell. |
Note: The values in the table are hypothetical and serve to illustrate the data generated by an X-ray crystallographic experiment. No published crystal structure for this compound was found in the conducted search.
The detailed structural information obtained from X-ray crystallography is invaluable for confirming the molecular structure, understanding intermolecular interactions such as hydrogen bonding, and providing a basis for computational modeling and structure-activity relationship studies.
Future Directions and Emerging Research Avenues for 2 2 Isoindolyl Ethyl Guanidine
Untapped Research Potential of the (2-(2-Isoindolyl)ethyl)guanidine Scaffold in Chemical Biology
The isoindoline (B1297411) core is a recognized privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs with diverse biological activities. mdpi.comnih.gov The guanidine (B92328) group, with its strong basicity and ability to form multiple hydrogen bonds, is also a key pharmacophore in numerous therapeutic agents. nih.govsci-hub.se The combination of these two moieties in this compound suggests a rich and largely unexplored potential in chemical biology.
Future research could focus on designing and synthesizing libraries of this compound derivatives to probe various biological systems. The isoindoline portion can be systematically modified to modulate lipophilicity and steric bulk, while the guanidine group can be functionalized to fine-tune its pKa and interaction with biological targets. These derivatives could be screened against a wide range of enzymes, receptors, and ion channels to identify novel biological activities. For instance, given the prevalence of the guanidine moiety in inhibitors of nitric oxide synthase and Na+/H+ exchangers, derivatives of this compound could be investigated for their potential in cardiovascular and neurological disorders. sci-hub.se
Furthermore, the development of chemical probes based on the this compound scaffold could be a fruitful area of research. By incorporating fluorescent tags or photoaffinity labels, these probes could be used to identify and characterize novel protein targets, elucidate biological pathways, and study drug-target interactions in living cells. The isoindoline moiety, with its relatively rigid structure, provides a good anchor for the attachment of such reporter groups.
Table 1: Potential Chemical Biology Research Areas for this compound Derivatives
| Research Area | Rationale | Potential Applications |
|---|---|---|
| Enzyme Inhibition | The guanidine group can mimic arginine and interact with active sites of enzymes like kinases, proteases, and nitric oxide synthases. The isoindoline scaffold can provide additional binding interactions. | Development of novel therapeutics for cancer, inflammatory diseases, and neurological disorders. |
| Receptor Modulation | The cationic guanidinium (B1211019) group can interact with anionic residues in receptor binding pockets. The isoindoline moiety can influence selectivity and potency. | Discovery of new agonists or antagonists for G-protein coupled receptors (GPCRs) and ion channels. |
| Ion Channel Blockade | The positively charged guanidinium ion is known to block certain ion channels. | Investigation of potential treatments for cardiac arrhythmias and neurological conditions. |
| DNA Intercalation/Groove Binding | The planar isoindoline ring system and the cationic guanidine group could facilitate interaction with DNA. | Exploration of novel anticancer agents. nih.gov |
Integration of this compound into Advanced Functional Materials Research
The unique electronic and structural features of the this compound scaffold also suggest its potential utility in the development of advanced functional materials. The isoindoline core is known to be a component of organic electronic materials, and the guanidinium group can impart desirable properties such as high thermal stability and the ability to form strong intermolecular interactions. getidiom.comresearchgate.net
One promising area of research is the incorporation of this compound or its derivatives as building blocks in the synthesis of novel polymers. Guanidinium-containing polymers have been explored for a variety of applications, including as antimicrobial agents, gene delivery vectors, and components of membranes and coatings. magtech.com.cnnih.govnih.gov The isoindoline moiety could introduce beneficial properties to these polymers, such as enhanced processability, altered solubility, and unique photophysical characteristics. For example, polymers containing the this compound unit could be investigated for their ability to form self-assembling structures, leading to the creation of novel hydrogels, films, and nanoparticles with tailored properties.
Another avenue for exploration is the use of this compound as a ligand for the formation of metal-organic frameworks (MOFs). The nitrogen atoms in both the isoindoline and guanidine groups can act as coordination sites for metal ions, potentially leading to the formation of porous materials with interesting catalytic, sensing, or gas storage properties. The ability of the guanidinium group to form strong hydrogen bonds could also play a crucial role in directing the assembly and stabilizing the structure of such MOFs.
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Potential Role of this compound | Potential Applications |
|---|---|---|
| Polymers | Monomeric unit providing charge, rigidity, and specific interactions. | Antimicrobial surfaces, gene delivery systems, membranes for separation processes. acs.orgresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic linker with multiple coordination sites. | Gas storage and separation, catalysis, chemical sensing. |
| Organic Electronics | Component of charge-transporting or light-emitting materials. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). getidiom.com |
Methodological Innovations and Interdisciplinary Collaborations in this compound Studies
Advancing the understanding and application of this compound will necessitate the development of innovative synthetic methodologies and the fostering of interdisciplinary collaborations. While general methods for the synthesis of guanidines and isoindolines are established, the efficient and modular synthesis of substituted this compound derivatives will be crucial for exploring its structure-activity relationships. rsc.orgjst.go.jp
Future synthetic efforts could focus on the development of transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the isoindoline ring. rsc.org Furthermore, novel guanidinylation reagents and protocols could be explored to facilitate the synthesis of diverse guanidine analogs. High-throughput synthesis and purification techniques will be essential for generating the large libraries of compounds needed for comprehensive biological screening and materials testing.
Interdisciplinary collaborations will be key to unlocking the full potential of this scaffold. Chemists will need to work closely with biologists to design and evaluate compounds for specific biological targets. Collaboration with materials scientists will be essential for the rational design and characterization of new functional materials. Computational chemists can play a vital role in predicting the properties of novel derivatives, guiding synthetic efforts, and elucidating the mechanisms of action at a molecular level. acs.org
Table 3: Key Methodological and Collaborative Areas for Future Research
| Area | Focus | Desired Outcomes |
|---|---|---|
| Synthetic Chemistry | Development of efficient and modular synthetic routes to substituted this compound derivatives. | Access to diverse chemical libraries for screening and optimization. |
| Computational Chemistry | In silico screening of virtual libraries, molecular docking studies, and prediction of material properties. | Rational design of compounds with desired activities and properties, understanding of structure-activity relationships. researchgate.net |
| Chemical Biology | High-throughput screening, target identification and validation, and development of chemical probes. | Discovery of novel biological functions and therapeutic leads. |
Prospects for Rational Design of Novel Agents Based on the this compound Core
The this compound core represents a versatile platform for the rational design of novel therapeutic agents and functional materials. The distinct functionalities of the isoindoline and guanidine moieties can be independently and synergistically tuned to achieve desired properties.
In the context of drug discovery, the principles of pharmacophore modeling and structure-based design can be applied to develop potent and selective inhibitors of specific biological targets. acs.orgnih.gov For example, by analyzing the binding site of a target enzyme, researchers can design this compound derivatives with substituents on the isoindoline ring that make specific hydrophobic or hydrogen-bonding interactions, thereby enhancing binding affinity and selectivity. The guanidine group can be positioned to interact with key anionic residues in the active site.
The future of research on this compound is bright, with numerous opportunities for discovery and innovation. By leveraging the known properties of its constituent parts and embracing a multidisciplinary approach, scientists can unlock the full potential of this promising chemical scaffold.
Q & A
Q. Advanced: How can researchers address challenges in confirming the purity and identity of this compound derivatives?
Advanced characterization integrates X-ray crystallography for absolute configuration determination and dynamic light scattering (DLS) to detect aggregation in solution-phase studies. Contaminants from incomplete purification (e.g., residual solvents) can be identified via GC-MS. For reproducibility, replicate syntheses under varying conditions (e.g., temperature, solvent polarity) are recommended to isolate stable polymorphs .
Basic: What standardized assays are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
Standardized protocols include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Zone-of-inhibition assays on Mueller-Hinton agar provide preliminary activity data. For fungi, CLSI M38-A2 protocols using C. albicans are recommended .
Q. Advanced: How can researchers design experiments to differentiate between bacteriostatic and bactericidal effects?
Time-kill kinetics assays are performed by exposing bacterial cultures to 1× and 4× MIC concentrations and plating aliquots at 0, 4, 8, and 24 hours. A ≥3-log reduction in colony-forming units (CFUs) at 24 hours indicates bactericidal activity. Flow cytometry with propidium iodide staining can further validate membrane disruption .
Basic: What enzymatic targets are hypothesized for this compound in antimicrobial action?
Methodological Answer:
Primary targets include DNA gyrase (for bacteria) and dihydrofolate reductase (DHFR, for antifolates). In vitro enzyme inhibition assays using purified gyrase or DHFR (with NADPH consumption monitored at 340 nm) quantify IC values. Competitive binding studies with known inhibitors (e.g., ciprofloxacin for gyrase) validate specificity .
Q. Advanced: How can researchers investigate off-target effects or resistance mechanisms?
Whole-genome sequencing of resistant mutants (induced via serial passaging at sub-MIC concentrations) identifies mutations in target genes (e.g., gyrA for gyrase). Transcriptomics (RNA-seq) under compound exposure reveals upregulated efflux pumps or stress-response pathways .
Basic: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., pH, serum content). Replicate experiments under standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin). Meta-analyses using fixed/random-effects models quantify heterogeneity and identify confounding variables .
Q. Advanced: What statistical approaches address batch-to-batch variability in compound efficacy?
Multivariate ANOVA with batch as a random effect isolates variability sources. Stability studies (e.g., accelerated degradation at 40°C/75% RH) assess compound shelf-life impacts on activity. Collaborative inter-laboratory validation minimizes protocol-driven biases .
Advanced: How can computational modeling optimize the structure of this compound for enhanced target binding?
Methodological Answer:
Molecular docking (AutoDock Vina) predicts binding poses to targets like DNA gyrase. QSAR models using Hammett constants or logP values correlate substituent effects with activity. Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .
Basic: What ethical and safety protocols are critical in handling this compound?
Methodological Answer:
Follow institutional biosafety guidelines (BSL-2 for antimicrobial testing). Material Safety Data Sheets (MSDS) dictate PPE requirements (gloves, lab coats). In vivo studies require IACUC approval; acute toxicity (LD) must precede efficacy trials .
Advanced: How can researchers balance bioactivity and toxicity in derivative design?
Methodological Answer:
Structure-toxicity relationships (STR) identify toxicophores (e.g., free guanidine groups). Ames tests for mutagenicity and hERG channel binding assays (patch-clamp) predict cardiotoxicity. Prodrug strategies (e.g., acetylated precursors) improve selectivity .
Basic: What frameworks (e.g., FINER, PICO) guide hypothesis-driven research on this compound?
Methodological Answer:
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical hypotheses. For mechanistic studies, PICO (Population: bacterial strains; Intervention: compound exposure; Comparison: untreated controls; Outcome: MIC reduction) sharpens experimental focus .
Advanced: How can cross-disciplinary approaches (e.g., metabolomics) elucidate off-target effects?
Methodological Answer:
Untargeted metabolomics (LC-MS) identifies perturbed metabolic pathways in treated microbes. Isotopic tracing (e.g., C-glucose) quantifies flux changes in central carbon metabolism, linking compound exposure to metabolic dysregulation .
Basic: What are the best practices for reporting results in peer-reviewed journals?
Methodological Answer:
Adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental replication standards). Raw data (HPLC chromatograms, NMR spectra) must be archived in supplementary materials. Use CONSORT flowcharts for in vivo studies to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
